molecular formula C19H26ClN3O2 B6130764 [1-(3-Chlorobenzoyl)piperidin-4-yl]-(4-ethylpiperazin-1-yl)methanone

[1-(3-Chlorobenzoyl)piperidin-4-yl]-(4-ethylpiperazin-1-yl)methanone

Cat. No.: B6130764
M. Wt: 363.9 g/mol
InChI Key: MMSYYBHFEYOGAC-UHFFFAOYSA-N
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Description

[1-(3-Chlorobenzoyl)piperidin-4-yl]-(4-ethylpiperazin-1-yl)methanone: is a synthetic organic compound that belongs to the class of piperidine and piperazine derivatives

Properties

IUPAC Name

[1-(3-chlorobenzoyl)piperidin-4-yl]-(4-ethylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26ClN3O2/c1-2-21-10-12-23(13-11-21)18(24)15-6-8-22(9-7-15)19(25)16-4-3-5-17(20)14-16/h3-5,14-15H,2,6-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSYYBHFEYOGAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3-Chlorobenzoyl)piperidin-4-yl]-(4-ethylpiperazin-1-yl)methanone typically involves the following steps:

    Formation of 3-Chlorobenzoyl Chloride: This is achieved by reacting 3-chlorobenzoic acid with thionyl chloride under reflux conditions.

    Nucleophilic Substitution: The 3-chlorobenzoyl chloride is then reacted with piperidine to form 1-(3-chlorobenzoyl)piperidine.

    Coupling Reaction: Finally, the 1-(3-chlorobenzoyl)piperidine is coupled with 4-ethylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzoyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[1-(3-Chlorobenzoyl)piperidin-4-yl]-(4-ethylpiperazin-1-yl)methanone: has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders.

    Biological Research: The compound is used in studies investigating receptor-ligand interactions and signal transduction pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex chemical entities for various industrial applications.

Mechanism of Action

The mechanism of action of [1-(3-Chlorobenzoyl)piperidin-4-yl]-(4-ethylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing downstream signaling pathways. This modulation can result in various physiological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

[1-(3-Chlorobenzoyl)piperidin-4-yl]-(4-ethylpiperazin-1-yl)methanone: can be compared with other piperidine and piperazine derivatives:

    1-(3-Chlorobenzoyl)piperidine: Lacks the piperazine moiety, resulting in different pharmacological properties.

    4-Ethylpiperazine: Lacks the chlorobenzoyl and piperidine moieties, leading to different chemical reactivity and applications.

    1-(3-Chlorobenzoyl)piperidin-4-yl]-(4-methylpiperazin-1-yl)methanone: Similar structure but with a methyl group instead of an ethyl group, which can affect its binding affinity and activity.

These comparisons highlight the uniqueness of This compound

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